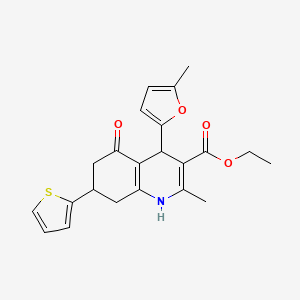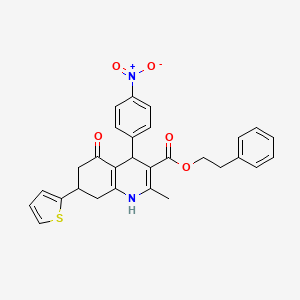![molecular formula C14H12N6O B11079114 3-(4-methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11079114.png)
3-(4-methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It features two fused rings: a pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine core.
- The 4-methoxyphenyl group at position 3 adds further complexity to its chemical architecture.
3-(4-methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine: is a heterocyclic compound with an intriguing structure.
Preparation Methods
Synthetic Routes: Several synthetic approaches exist for this compound. One method involves the reaction of an appropriate pyrazole derivative with a triazole precursor.
Reaction Conditions: These reactions often occur under mild conditions, utilizing suitable catalysts and solvents.
Industrial Production: While not widely used industrially, research efforts continue to optimize scalable synthesis.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified substituents on the pyrazolo-triazolo-pyrimidine scaffold.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, design analogs, and study its interactions with other molecules.
Biology: Investigating its potential as a bioactive compound, e.g., as kinase inhibitors.
Medicine: It may have applications in cancer therapy due to its CDK2 inhibitory properties.
Industry: Limited industrial use, but its unique structure inspires further exploration.
Mechanism of Action
Molecular Targets: Likely targets include kinases, given its CDK2 inhibitory activity.
Pathways: It may disrupt cell cycle progression, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Uniqueness: Its fused pyrazolo-triazolo-pyrimidine core sets it apart.
Similar Compounds: While not identical, related compounds include pyrazolo[3,4-d]pyrimidines and other triazolopyrimidines.
Properties
Molecular Formula |
C14H12N6O |
|---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-10-methyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C14H12N6O/c1-19-13-11(7-16-19)14-18-17-12(20(14)8-15-13)9-3-5-10(21-2)6-4-9/h3-8H,1-2H3 |
InChI Key |
CFTGZUSIBHEGPM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C3=NN=C(N3C=N2)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11079040.png)


![11-(3,4-dichlorophenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11079051.png)
![1-{7-[(2-Bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-(3-chlorophenyl)urea](/img/structure/B11079055.png)
![(2Z)-N-(4-methoxyphenyl)-4-oxo-3-{2-[(pentachlorophenyl)amino]ethyl}-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11079057.png)
![N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-10H-phenothiazine-10-carboxamide](/img/structure/B11079059.png)
![(5E)-5-[(1,3-benzodioxol-5-ylamino)methylidene]-1-(3-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11079068.png)
![N-(3-chlorophenyl)-4-(4-chlorophenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B11079074.png)
![4-{(1E)-2-cyano-3-oxo-3-[(2,4,6-trimethylphenyl)amino]prop-1-en-1-yl}phenyl naphthalene-1-carboxylate](/img/structure/B11079087.png)
![1-{N'-[(E)-(6-Bromo-2H-13-benzodioxol-5-YL)methylidene]hydrazinecarbonyl}-N-[3-(morpholin-4-YL)propyl]formamide](/img/structure/B11079095.png)
![(2Z)-3-ethyl-2-(ethylimino)-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,3-thiazinane-6-carboxamide](/img/structure/B11079102.png)
![(2E)-N-(3-bromo-4-propoxyphenyl)-3-(4-methoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B11079103.png)
![4-(2-{[4-(Acetylamino)phenyl]amino}-1,3-thiazol-4-yl)phenyl acetate](/img/structure/B11079110.png)
